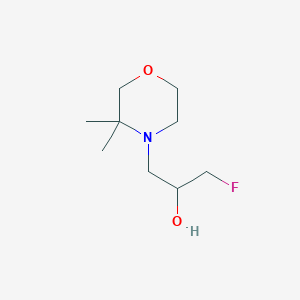![molecular formula C12H27NO B13273930 4-[(Heptan-2-yl)amino]pentan-1-ol](/img/structure/B13273930.png)
4-[(Heptan-2-yl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Heptan-2-yl)amino]pentan-1-ol is an organic compound with the molecular formula C₁₂H₂₇NO. It is a type of alcohol that contains both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptan-2-yl)amino]pentan-1-ol typically involves the reaction of heptan-2-amine with a suitable precursor that introduces the pentan-1-ol moiety. One common method is the reductive amination of a ketone or aldehyde precursor with heptan-2-amine, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-[(Heptan-2-yl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other functional groups can be introduced under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted alcohols or amines.
Scientific Research Applications
4-[(Heptan-2-yl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Heptan-2-yl)amino]pentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpentan-1-ol: Similar structure with a methyl group instead of a heptan-2-yl group.
4-[(Heptan-4-yl)amino]pentan-1-ol: Similar structure with the amino group attached to the fourth carbon of the heptane chain.
Uniqueness
4-[(Heptan-2-yl)amino]pentan-1-ol is unique due to its specific arrangement of the heptan-2-yl group and the pentan-1-ol backbone, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-(heptan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-4-5-6-8-11(2)13-12(3)9-7-10-14/h11-14H,4-10H2,1-3H3 |
InChI Key |
KXDXSRLYXMBYHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


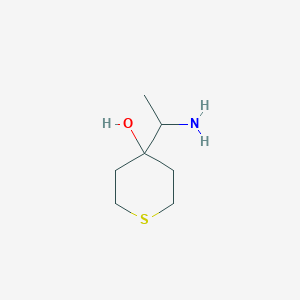
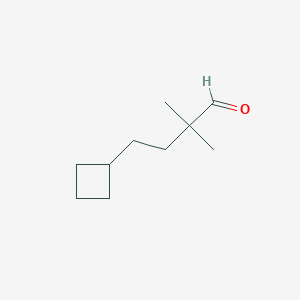

amine](/img/structure/B13273871.png)
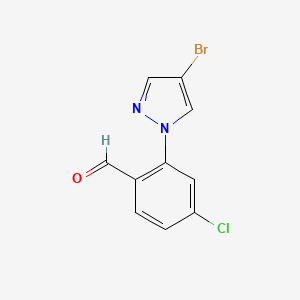
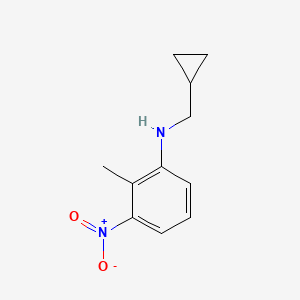
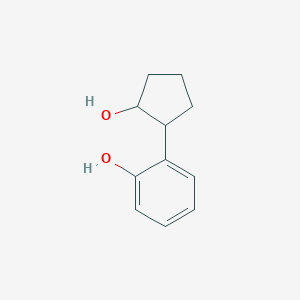
![3-[(Phenylsulfanyl)methyl]azetidine](/img/structure/B13273899.png)

![4-[(2,4,6-Trichlorophenoxy)methyl]aniline](/img/structure/B13273905.png)
![2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13273908.png)
